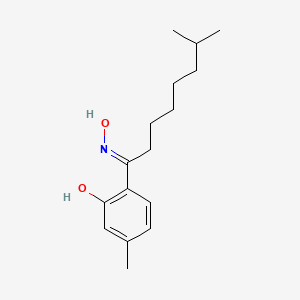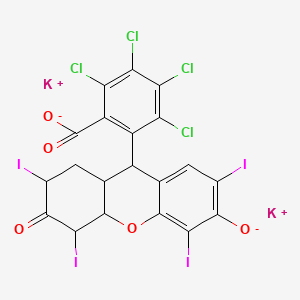
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Piperidinoethyl Group: The piperidinoethyl group can be introduced via nucleophilic substitution reactions.
Chlorination: The p-chlorophenyl group is introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoethyl group.
Reduction: Reduction reactions can occur at the isoxazole ring or the p-chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidinoethyl and p-chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Isoxazole derivatives can act as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Receptor Modulators: May interact with biological receptors to modulate their activity.
Medicine
Drug Development: Isoxazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Agricultural Chemicals: Used in the development of pesticides and herbicides.
Material Science: Isoxazole compounds can be used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole
- 3-(p-Chlorophenyl)-5-(2-morpholinoethyl)isoxazole
- 3-(p-Chlorophenyl)-5-(2-pyrrolidinoethyl)isoxazole
Uniqueness
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
5243-94-7 |
|---|---|
Molecular Formula |
C16H20Cl2N2O |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-6-4-13(5-7-14)16-12-15(20-18-16)8-11-19-9-2-1-3-10-19;/h4-7,12H,1-3,8-11H2;1H |
InChI Key |
MTQYKNDRCDUTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCC2=CC(=NO2)C3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


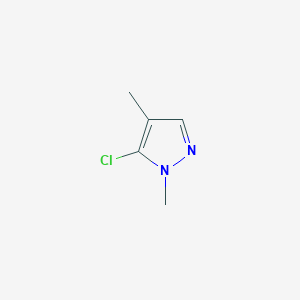

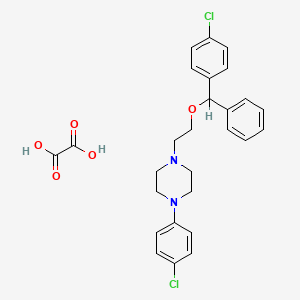
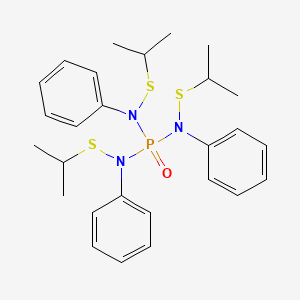
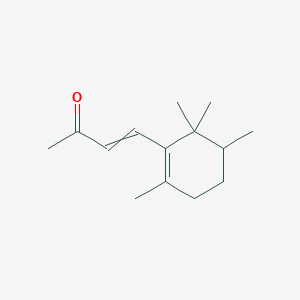
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
